4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
Description
4-Fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a fluorinated sulfonamide derivative featuring a thiophene moiety and dual sulfonyl groups. Its structure includes a central ethyl linker substituted with a 4-fluorobenzenesulfonyl group and a thiophen-2-yl group, while the sulfonamide nitrogen is attached to a 4-fluorophenyl ring.
Properties
IUPAC Name |
4-fluoro-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO4S3/c19-13-3-7-15(8-4-13)27(22,23)18(17-2-1-11-26-17)12-21-28(24,25)16-9-5-14(20)6-10-16/h1-11,18,21H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVFHQHMQXOHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and sulfonyl groups can enhance its binding affinity and specificity towards certain enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Heterocyclic Variations
- Thiophene vs. Furan/Tetrahydro-2H-Pyran: The compound 2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide () replaces the ethyl sulfonyl group with a tetrahydro-2H-pyran ring. 4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methylbenzene-1-sulfonamide () substitutes thiophene with furan. The oxygen atom in furan reduces electron-richness compared to sulfur in thiophene, which may decrease π-π stacking interactions in biological systems .
Fluorine Positioning and Trifluoromethyl Groups
- 4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide () introduces a trifluoromethyl group, enhancing lipophilicity and metabolic stability. The target compound lacks this group, suggesting differences in membrane permeability and pharmacokinetics .
- N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide () replaces one sulfonyl group with a methoxy-methylbenzene moiety. This substitution reduces the molecule’s symmetry and may alter its binding affinity to targets like carbonic anhydrases .
Pharmacological Implications
- Dual α2A/5-HT7 Receptor Antagonists : Compounds like 4-fluoro-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide () demonstrate the role of fluorinated sulfonamides in neuropharmacology. The target compound’s thiophene group may offer unique binding interactions compared to dihydrobenzofuran-containing analogues .
- Antiparasitic Activity : Fluorine and sulfonamide groups in 4-fluoro-N-(1-hydroxy-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide () highlight the importance of electronegative substituents. The target compound’s lack of a benzoxaborole ring may limit its antiparasitic utility but enhance selectivity for other targets .
Tabulated Comparison of Key Compounds
Biological Activity
4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes fluorine, thiophene, and sulfonamide moieties, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. Sulfonamides are known to compete with para-aminobenzoic acid (PABA) in bacterial folic acid synthesis, which is crucial for bacterial growth and proliferation. The fluorine substituents may enhance the lipophilicity and bioavailability of the compound, allowing for better cellular penetration.
Antimicrobial Properties
Several studies have indicated that sulfonamide compounds exhibit antimicrobial activity against a range of bacteria. The mechanism involves inhibition of dihydropteroate synthase, an enzyme critical in the bacterial folate synthesis pathway. Research has shown that derivatives of sulfonamides can demonstrate varying degrees of antibacterial efficacy, depending on their structural modifications.
| Compound | Target | Activity |
|---|---|---|
| 4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide | Dihydropteroate synthase | Moderate inhibition |
| Other sulfonamides | Various bacteria | Broad-spectrum activity |
Anti-inflammatory Effects
Beyond antimicrobial properties, sulfonamide derivatives have been investigated for their anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses. Preliminary studies suggest that the target pathways may involve inhibition of NF-kB signaling.
Study 1: Antibacterial Efficacy
In a comparative study involving various sulfonamide derivatives, 4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide was evaluated for its antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an effective antibacterial agent.
Study 2: In Vivo Anti-inflammatory Activity
A separate study assessed the anti-inflammatory effects of this compound in a murine model of induced inflammation. Results demonstrated significant reductions in swelling and inflammatory markers in treated groups compared to controls, suggesting therapeutic potential in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
